Crotonoyl coenzyme A trilithium salt
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Overview
Description
It serves as a key intermediate in various metabolic pathways, including the metabolism of fatty acids and the biosynthesis of secondary metabolites . This compound is particularly important in the study of enzymatic reactions and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonoyl coenzyme A trilithium salt typically involves the reaction of crotonic acid with coenzyme A in the presence of lithium ions. The reaction conditions often include a controlled temperature and pH to ensure the stability and purity of the final product . The synthetic route can be summarized as follows:
Crotonic Acid Activation: Crotonic acid is activated using a coupling reagent.
Coenzyme A Conjugation: The activated crotonic acid is then conjugated with coenzyme A.
Lithium Salt Formation: The final step involves the addition of lithium ions to form the trilithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the product. The production is carried out in controlled environments to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Crotonoyl coenzyme A trilithium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced to yield various derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of crotonoyl coenzyme A, which are used in further biochemical studies and applications .
Scientific Research Applications
Crotonoyl coenzyme A trilithium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of crotonoyl coenzyme A trilithium salt involves its role as a coenzyme in enzymatic reactions. It facilitates the transfer of acyl groups in metabolic pathways, particularly in the β-oxidation of fatty acids. The compound interacts with specific enzymes, such as enoyl-ACP reductase, to catalyze reactions that are essential for cellular metabolism .
Comparison with Similar Compounds
Crotonoyl coenzyme A trilithium salt can be compared with other similar compounds, such as:
Acetyl coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Butyryl coenzyme A: Participates in the β-oxidation pathway of fatty acid metabolism.
Malonyl coenzyme A: Plays a role in fatty acid biosynthesis.
The uniqueness of this compound lies in its specific role in the β-oxidation pathway and its use as a substrate in various enzymatic studies .
Properties
Molecular Formula |
C25H37Li3N7O17P3S |
---|---|
Molecular Weight |
853.5 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/b5-4+;;;/t14-,18-,19-,20+,24-;;;/m1.../s1 |
InChI Key |
LUYQFKSDLNQLEG-OUWZIDFPSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
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